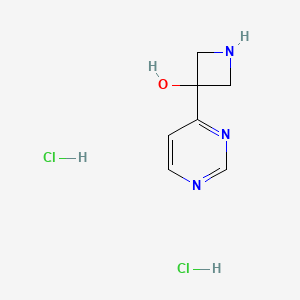
3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with altered functional groups .
科学研究应用
3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Pyrimidin-4-ylazetidine: Lacks the hydroxyl group present in 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride.
4-Pyrimidinylazetidine: Similar structure but with different substitution patterns on the azetidine ring.
Uniqueness
This compound is unique due to its specific combination of the pyrimidine and azetidine rings, along with the presence of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
Overview
3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride (CAS Number: 2470435-20-0) is a compound characterized by its unique combination of a pyrimidine ring and an azetidine structure, along with a hydroxyl group. This molecular configuration suggests potential biological activities that are currently being explored in various research contexts, particularly in medicinal chemistry and pharmacology.
Molecular Formula: C7H9N3O·2HCl
Molecular Weight: 220.07 g/mol
IUPAC Name: 3-pyrimidin-4-ylazetidin-3-ol; dihydrochloride
The biological activity of 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects, including antiproliferative actions against cancer cells.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to 3-Pyrimidin-4-ylazetidin-3-ol exhibit significant antiproliferative activity, particularly against breast cancer cell lines:
- In Vitro Studies:
- Mechanism of Action:
Summary of Biological Activities
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10–33 | Tubulin polymerization inhibition |
| Antiproliferative | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |
Case Studies and Research Findings
- Study on Antiproliferative Activity:
- Stability Studies:
属性
IUPAC Name |
3-pyrimidin-4-ylazetidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7(3-9-4-7)6-1-2-8-5-10-6;;/h1-2,5,9,11H,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPCCFLDMNJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=NC=NC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














